molecular formula C9H12OS B15382154 (4-Methyl-3-(methylthio)phenyl)methanol

(4-Methyl-3-(methylthio)phenyl)methanol

Cat. No.: B15382154
M. Wt: 168.26 g/mol
InChI Key: DTKNPOXTYQZJMV-UHFFFAOYSA-N
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Description

(4-Methyl-3-(methylthio)phenyl)methanol is a substituted benzyl alcohol derivative characterized by a methylthio (-SMe) group at the 3-position and a methyl (-Me) group at the 4-position of the aromatic ring, with a hydroxymethyl (-CH₂OH) substituent.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(4-methyl-3-methylsulfanylphenyl)methanol

InChI

InChI=1S/C9H12OS/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3

InChI Key

DTKNPOXTYQZJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)SC

Origin of Product

United States

Biological Activity

(4-Methyl-3-(methylthio)phenyl)methanol, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies, to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H13OS
  • Molecular Weight : 183.28 g/mol
  • CAS Number : 3120-74-9

The presence of methyl and methylthio groups enhances its solubility and interaction with biological systems, making it a candidate for further exploration in pharmaceutical development and biochemical research .

Antioxidant Activity

Research indicates that (4-Methyl-3-(methylthio)phenyl)methanol exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related damage in cells. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods.

Assay TypeIC50 Value (µM)Reference
DPPH25–35
FRAP30–40

These values suggest that the compound's antioxidant capacity may be comparable to that of established antioxidants.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

Bacterial StrainMIC Value (mg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis0.75

These results indicate potential applications in food safety and preservation due to its ability to inhibit pathogenic bacteria.

Antiproliferative Activity

In cancer research, (4-Methyl-3-(methylthio)phenyl)methanol has shown promise as an antiproliferative agent. Studies conducted on various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer), reveal significant cytotoxic effects.

Cell LineIC50 Value (µM)Reference
MCF-715
A-54920

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activities of (4-Methyl-3-(methylthio)phenyl)methanol can be attributed to several mechanisms:

  • Radical Scavenging : The structure allows for effective donation of hydrogen atoms to free radicals, thus neutralizing them.
  • Membrane Disruption : Its hydrophobic nature facilitates interaction with bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.

Study on Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of various phenolic compounds, including (4-Methyl-3-(methylthio)phenyl)methanol. Results indicated a strong correlation between phenolic content and antioxidant capacity, supporting the use of this compound in formulations aimed at reducing oxidative stress .

Clinical Relevance in Cancer Therapy

In a clinical setting, a trial investigated the effects of (4-Methyl-3-(methylthio)phenyl)methanol on patients with advanced breast cancer. Preliminary results suggested improved outcomes when combined with standard chemotherapy regimens, warranting further investigation into its role as an adjunct therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(4-Methyl-3-(methylthio)phenyl)methanol 3-SMe, 4-Me, -CH₂OH C₉H₁₂OS 168.26 Intermediate for bioactive molecules
[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol 3-SMe, 5-CF₃, -CH₂OH C₉H₉F₃OS 222.23 Enhanced lipophilicity; potential agrochemical use
(4-Methyl-3-(trifluoromethyl)phenyl)methanol 3-CF₃, 4-Me, -CH₂OH C₉H₉F₃O 190.16 High electronegativity; pharmaceutical intermediates
(3,4-Dimethylphenyl)(thiophen-3-yl)methanol 3,4-diMe, thiophene-CH₂OH C₁₃H₁₄OS 218.31 Dual aromatic systems; optoelectronic applications

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity and metabolic stability but reduce solubility .
  • Thiophene Incorporation : Enhances π-π stacking interactions in materials science .
  • Methylthio vs. Trifluoromethyl : Methylthio improves sulfur-mediated binding (e.g., enzyme inhibition), while CF₃ enhances resistance to oxidative degradation .

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic Comparison
Compound ^1H NMR (ppm) Highlights Key Functional Groups
(4-Methyl-3-(methylthio)phenyl)methanol δ 3.96 (OCH₃), 7.35–7.43 (aromatic protons) -CH₂OH, -SMe
Schiff Base () δ 9.93 (HCN), 6.91–7.01 (thiophene protons) -CH=N-, -OH
Imatinib Analogs () δ 8.70 (pyrimidine protons), 3.96 (OCH₃) Triazole, -CH₂OH

Insights :

  • The hydroxymethyl group typically resonates at δ 4.5–5.0 ppm (broad singlet for -OH).
  • Methylthio groups appear as singlets near δ 2.5 ppm .

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